2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinolinone derivatives, while reduction may produce various hydroquinoline compounds.
Scientific Research Applications
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar structure but different functional groups.
Eudesmol: Another compound with a similar core structure but different substituents.
Uniqueness
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride is unique due to its specific functional groups and the resulting chemical properties
Biological Activity
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural and chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 2470435-07-3
- Molecular Formula : C₉H₁₅ClN₁O
- Molecular Weight : 173.68 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have demonstrated that quinoline derivatives possess antimicrobial effects against a range of pathogens. The compound has been evaluated for its efficacy against bacteria and fungi.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. For instance:
Compound | Cell Line | GI50 (µM) |
---|---|---|
2.4 | MDA-MB-231 | 10 |
2.4 | PC-3 | 15 |
2.4 | MRC-5 | >82 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell growth regulation and apoptosis. Possible pathways include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses and cancer progression .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Quinoline derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that some derivatives had a notable inhibitory effect on bacterial growth.
Properties
IUPAC Name |
2,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h7,9-10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLWLXRVBKHBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(=O)CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.